REACTION_CXSMILES
|
[CH2:1]([OH:4])[CH:2]=[CH2:3].CC1OC1.[Na].[CH:10]([C:12]1[CH:19]=[CH:18][C:15]([CH2:16]Cl)=[CH:14][CH:13]=1)=[CH2:11]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH:10]([C:12]1[CH:19]=[CH:18][C:15]([CH2:16][O:4][CH2:1][CH:2]=[CH2:3])=[CH:14][CH:13]=1)=[CH2:11] |f:1.2,4.5,^1:8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Name
|
sodium 2-propenoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CO1.[Na]
|
Name
|
|
Quantity
|
763 g
|
Type
|
reactant
|
Smiles
|
C(=C)C1=CC=C(CCl)C=C1
|
Name
|
|
Quantity
|
16 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
mixed in a 3-liter glass flask
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer, a reflux condenser
|
Type
|
CUSTOM
|
Details
|
was kept at 35°-40° C.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the produced salt
|
Type
|
CUSTOM
|
Details
|
The resulting organic phase was separated
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
to collect a 83°-84° C./2 mmHg fraction
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=CC=C(COCC=C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 795.4 g | |
YIELD: PERCENTYIELD | 91.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |